molecular formula C12H9N5O B160815 N6-Benzoyladenine CAS No. 4005-49-6

N6-Benzoyladenine

Cat. No. B160815
CAS RN: 4005-49-6
M. Wt: 239.23 g/mol
InChI Key: QQJXZVKXNSFHRI-UHFFFAOYSA-N
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Description

N6-Benzoyladenine is a compound that comprises an adenine moiety and is a potent inhibitor of bromodomain-containing protein 4 (BRD4) . It modulates tumor necrosis factor α (TNF-α) levels and elicits cytotoxicity in liver and ileum cancer cells . It may serve as a potential candidate agent for cancer chemotherapy .


Synthesis Analysis

N6-Benzoyladenine is used in the organic synthesis of adenine derivative molecules such as bicyclic adenine nucleoside via a condensation reaction between L-threo-pentofuranose derivative 1 and 6-N-benzoyladenine . It is also used to produce oxy-peptide nucleic acids .


Molecular Structure Analysis

The molecular formula of N6-Benzoyladenine is C12H9N5O . It has a molecular weight of 239.23 g/mol . The InChI string is InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H, (H2,13,14,15,16,17,18) .


Chemical Reactions Analysis

N6-Benzoyladenine is used in the organic synthesis of adenine derivative molecules such as bicyclic adenine nucleoside via a condensation reaction between L-threo-pentofuranose derivative 1 and 6-N-benzoyladenine . It is also used to produce oxy-peptide nucleic acids .


Physical And Chemical Properties Analysis

N6-Benzoyladenine has a density of 1.494 g/cm3 . It has a melting point of 242-244°C . It is insoluble in water . The refractive index is 1.76 .

Scientific Research Applications

  • Supramolecular Hydrogen-Bonding Patterns : N6-Benzoyladenine forms unique hydrogen-bonding patterns when it is in its protonated and tautomeric forms. These patterns are crucial in understanding the molecular interactions and structures in various chemical and biological processes (Karthikeyan et al., 2016).

  • Cocrystal Formation : The molecule participates in the formation of cocrystals, indicating its potential use in designing new molecular materials with desired properties (Karthikeyan et al., 2015).

  • Glycosyl Migration in Purines and Pyrimidines : N6-Benzoyladenine is involved in glycosyl migration, a significant reaction in nucleoside chemistry. This is important for understanding and manipulating nucleoside structures for various applications (Miyaki & Shimizu, 1970).

  • BRD4 Inhibition in Epigenetics : Derivatives of N6-Benzoyladenine show activity as inhibitors of BRD4, a protein involved in epigenetic regulation. This suggests its potential in developing therapies for diseases like cancer (Noguchi-Yachide et al., 2015).

  • Molecular Structure Studies : The structural analysis of N6-Benzoyladenine derivatives provides insights into the molecular conformations and interactions, which is essential for drug design and understanding biological mechanisms (Krüger et al., 2008).

  • Glycosylation Reactions : It plays a role in glycosylation reactions, which are crucial in the synthesis of nucleosides, an important class of biologically active molecules (Khripach et al., 1982).

  • Synthesis of Nucleosides : N6-Benzoyladenine is used in the synthesis of specific nucleosides, providing insights into the creation of novel nucleoside analogues (Mock & Moffatt, 1982).

Safety And Hazards

N6-Benzoyladenine is a chemical compound that needs to be handled with care. It is recommended to keep the product and empty container away from heat and sources of ignition . It is also recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear during handling .

Future Directions

N6-Benzoyladenine has shown potential in the prevention and treatment of many diseases connected with oxidative stress in skin, for example, psoriasis . It has also been suggested that the level of m6A methylation and its regulatory factors are closely associated with the occurrence and disease progression in gliomas . The m6A methylation is expected to become a potential therapeutic target for gliomas in the near future .

properties

IUPAC Name

N-(7H-purin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJXZVKXNSFHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193112
Record name Benzamide, N-1H-purin-6-yl-
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Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Benzoyladenine

CAS RN

4005-49-6
Record name 6-Benzamidopurine
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Record name 4005-49-6
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Record name Benzamide, N-1H-purin-6-yl-
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Record name N-1H-Purin-6-yl-benzamide
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Record name 6-BENZAMIDOPURINE
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Synthesis routes and methods

Procedure details

Benzoyl chloride (1.3 mL, 11 mmol) was added dropwise over 30 min to a stirred suspension of adenine (1.35 g, 10 mmol) in dry pyridine, and stirring was continued at 100° C. for a further 3 h, and the reaction mixture was allowed to stand overnight at room temperature. The reaction was quenched with methanol and the solvents were removed under reduced pressure. The residue was triturated in hot isopropanol and dried in vacuo to give 8 as a white solid: yield 2.15 g (90%); MS (+ESI): m/z 240 [M+H]+; 1H NMR (400 MHz, d-DMSO): δ11.50 (s, 1H), 8.74 (s, 1H), 8.52 (s, 1H), 8.11 (d, 2H, J=7.2 Hz), 7.66 (t, 1H, J=7.2 Hz), 7.58 (t, 2H, J=7.2 Hz).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
T Noguchi-Yachide, T Sakai, Y Hashimoto… - Bioorganic & medicinal …, 2015 - Elsevier
… Initial screening of thalidomide and its derivatives revealed that N6-benzoyladenine showed the … Our findings indicate that N6-benzoyladenine is a promising chemical scaffold for …
Number of citations: 24 www.sciencedirect.com
S Raghunathan, V Pattabhi - Acta Crystallographica Section B …, 1981 - scripts.iucr.org
C12H9NsO is monoclinic, space group P21/c, with a= 7.098 (2), b= 10.612 (4), c= 14.465 (5)/k, fl= 102.58 (1), Z= 4, M r= 239.2, DO= 1.494, D c= 1.487 Mg m-3, 2 (Cu Ka)= 1.5418,~. …
Number of citations: 19 scripts.iucr.org
A Karthikeyan, R Swinton Darious… - … Section C: Structural …, 2015 - scripts.iucr.org
… of N6-benzoyladenine (BA), namely N6-benzoyladenine–3-hydroxypyridinium-2-carboxylate (3HPA) (1/1), C12H9N5O·C6H5NO3, (I), and N6-benzoyladenine… , the N6-benzoyladenine …
Number of citations: 10 scripts.iucr.org
S Amemiya, T Yamaguchi, T Sakai… - Chemical and …, 2016 - jstage.jst.go.jp
Bromodomains are epigenetic ‘readers’ of histone acetylation. The first potent bromodomain and extra-terminal domain (BET) inhibitors,(+)-JQ1 and I-BET762 (also known as …
Number of citations: 10 www.jstage.jst.go.jp
A Karthikeyan, N Jeeva Jasmine… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the title molecular salt, C12H10N5O+·NO3−, the adenine unit has an N9-protonated N(7)—H tautomeric form with non-protonated N1 and N3 atoms. The dihedral angle between the …
Number of citations: 4 scripts.iucr.org
TC Scarlett, RW Durham, IH Hall… - Metal-Based …, 2002 - downloads.hindawi.com
N 6 -Benzoyladenine-cyanoborane (2), and 6-triphenylphosphonylpurine-cyanoborane (3) were selected for investigation of cytotoxicity in murine and human tumor cell lines, effects on …
Number of citations: 4 downloads.hindawi.com
R Swinton Darious, P Thomas Muthiah… - Acta Crystallographica …, 2016 - scripts.iucr.org
… ·0.5C6H10O4, consists of one molecule of N6-benzoyladenine (BA) and one half-molecule … The N6-benzoyladenine molecule crystallizes in the N(7)—H tautomeric form with three non-…
Number of citations: 3 scripts.iucr.org
R Swinton Darious, P Thomas Muthiah… - Acta Crystallographica …, 2017 - scripts.iucr.org
… co-crystal, C12H9N5O·C7H6O3, contains one molecule of N6-benzoyladenine (BA) and one molecule of 4-hydroxybenzoic acid (HBA). The N6-benzoyladenine (BA) has an N(7)—H …
Number of citations: 1 scripts.iucr.org
NB Khripach, IA Mikhailopulo, AA Akhrem - Chemistry of Heterocyclic …, 1982 - Springer
… The glycosylation of silyl derivatives of N~-benzoylcytosine and N6-benzoyladenine with D-… ) derivatives of N4-benzoylcytosine and N6-benzoyladenine with peracetyl-D-xylal and L-…
Number of citations: 1 link.springer.com
TP Patel, TA Millican, CC Bose, RC Titmas… - Nucleic acids …, 1982 - academic.oup.com
… dissolved in chloroform, no N6-benzoyladenine was detected in the first few minutes, only the fluorescent derivative whioh has the formula of N6-benzoyladenine plus phosgene. A …
Number of citations: 49 academic.oup.com

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